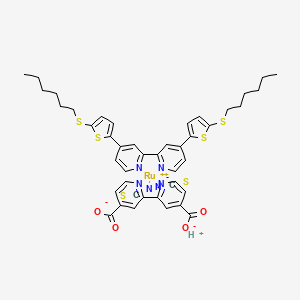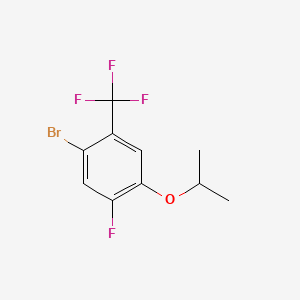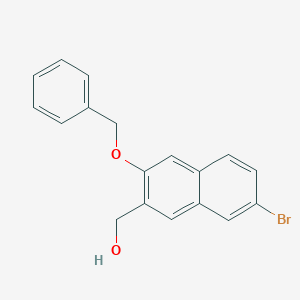
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a methanol group at the 2-position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the benzyloxy group and the methanol group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)aldehyde or (3-(Benzyloxy)-7-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (3-(Benzyloxy)-naphthalen-2-yl)methanol.
Substitution: Formation of (3-(Benzyloxy)-7-aminonaphthalen-2-yl)methanol or (3-(Benzyloxy)-7-thionaphthalen-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the bromine atom may participate in halogen bonding interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
(3-(Benzyloxy)-naphthalen-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-(Benzyloxy)-7-chloronaphthalen-2-yl)methanol: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
(3-(Benzyloxy)-7-fluoronaphthalen-2-yl)methanol: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness: The presence of the bromine atom in (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol imparts unique reactivity and potential for halogen bonding interactions. This makes it distinct from its analogs and valuable for specific applications where bromine’s properties are advantageous.
Eigenschaften
Molekularformel |
C18H15BrO2 |
|---|---|
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
(7-bromo-3-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H15BrO2/c19-17-7-6-14-10-18(16(11-20)8-15(14)9-17)21-12-13-4-2-1-3-5-13/h1-10,20H,11-12H2 |
InChI-Schlüssel |
ZCEJBLQWVKMETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


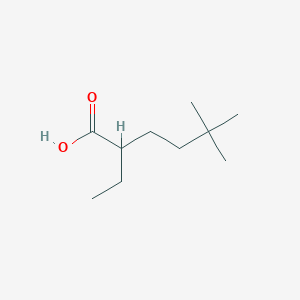
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
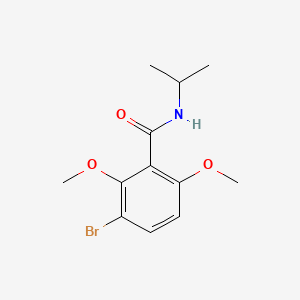
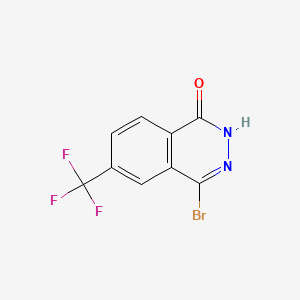
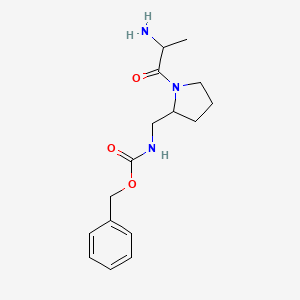
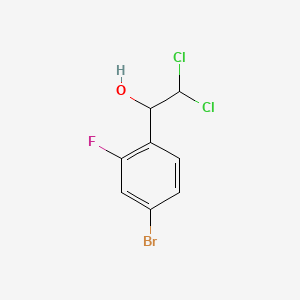
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
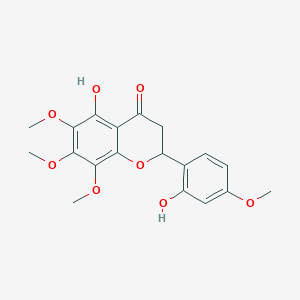
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
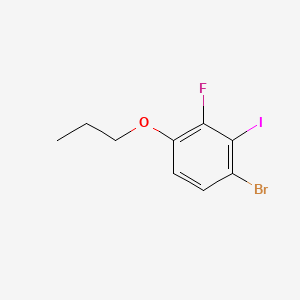
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)

